molecular formula C8H6ClF3 B1354671 2-Chloro-1-methyl-4-(trifluoromethyl)benzene CAS No. 74483-47-9

2-Chloro-1-methyl-4-(trifluoromethyl)benzene

Cat. No.: B1354671
CAS No.: 74483-47-9
M. Wt: 194.58 g/mol
InChI Key: DPBMOEZTWZVXLL-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6ClF3. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methyl group, and a trifluoromethyl group. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which is known for its electron-withdrawing effects and its influence on the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methyl-4-(trifluoromethyl)benzene can be achieved through various methods. One common approach involves the Friedel-Crafts alkylation of 2-chloro-1-methylbenzene with trifluoromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Another method involves the direct trifluoromethylation of 2-chloro-1-methylbenzene using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. This reaction can be catalyzed by transition metals like copper or palladium, and it often requires the use of a base to facilitate the formation of the trifluoromethyl radical.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl group directs incoming electrophiles to the ortho and para positions relative to the methyl group.

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

    Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to a methylene group under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid, sulfuric acid).

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used to replace the chlorine atom.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed for reduction reactions.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include ortho- and para-substituted derivatives.

    Nucleophilic Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include methylene-substituted derivatives.

Scientific Research Applications

2-Chloro-1-methyl-4-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals, including solvents and intermediates for the synthesis of other fluorinated compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-methylbenzene: Lacks the trifluoromethyl group, resulting in different reactivity and stability.

    4-Chloro-1-methyl-2-(trifluoromethyl)benzene: Positional isomer with different substitution pattern, leading to variations in chemical properties.

    2-Chloro-1-methyl-4-(difluoromethyl)benzene: Contains a difluoromethyl group instead of a trifluoromethyl group, affecting its electron-withdrawing ability.

Uniqueness

2-Chloro-1-methyl-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical properties compared to similar compounds. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.

Properties

IUPAC Name

2-chloro-1-methyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3/c1-5-2-3-6(4-7(5)9)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBMOEZTWZVXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507697
Record name 2-Chloro-1-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74483-47-9
Record name 2-Chloro-1-methyl-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74483-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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[Cu]I
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Synthesis routes and methods II

Procedure details

2-Chloro-4-iodotoluene (22.0 g) was dissolved in N,N-dimethylformamide (110 ml), and copper(I) iodide (49.8 g), ethyl chlorodifluoroacetate (37.8 g) and potassium fluoride (15.2 g) were added. The mixture was stirred at internal temperature of 116° C. for 70 hr. The reaction mixture was filtered through celite. Water (11 ml) and diethyl ether (110 ml) were added to the filtrate under ice-cooling and the mixture was filtered through celite. The filtrate was separated and the aqueous layer was extracted again with diethyl ether (110 ml). The organic layers were combined and washed with saturated brine (110 ml), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give 2-chloro-4-trifluoromethyltoluene (23.0 g) as a brown oil.
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22 g
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37.8 g
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15.2 g
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copper(I) iodide
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49.8 g
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